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Compound of Interest

Compound Name: 10(S)-PAHSA

Cat. No.: B1163395

Get Quote

Abstract & Introduction
Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a distinct class of

endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among

these, 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical signaling

molecule. While 9-PAHSA is the most studied isomer, 10-PAHSA shows distinct accumulation

patterns in adipose tissue and specific biological activity via the GPR120 (FFAR4) receptor.

Research into the specific stereochemical activity of 10-PAHSA is often hampered by the lack

of commercially available, enantiopure standards. This Application Note provides a robust,

scalable protocol for the total synthesis of 10(S)-PAHSA, moving beyond racemic mixtures to

enable precise structure-activity relationship (SAR) studies.

Key Biological Mechanism
10(S)-PAHSA functions primarily as an agonist for the G-protein coupled receptor GPR120.

Upon binding, it recruits

-arrestin-2, inhibiting the NF-

B inflammatory pathway and promoting GLUT4 translocation to the plasma membrane.
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Figure 1: Signal transduction pathway of 10(S)-PAHSA via GPR120, highlighting anti-

inflammatory and metabolic effects.

Retrosynthetic Analysis & Strategy
To ensure the (S)-configuration at the 10-position, we cannot rely on direct esterification of

racemic 10-hydroxystearic acid. Instead, we utilize a protection-coupling-deprotection strategy.

The Strategy:

Chirality Source: Asymmetric reduction of 10-oxostearic acid (or use of chiral pool material).

Orthogonal Protection: The carboxylic acid of the stearic backbone must be protected

(Benzyl ester) to prevent self-polymerization during the coupling step.
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Steglich Esterification: Coupling the secondary alcohol at C10 with Palmitic Acid.

Global Deprotection: Hydrogenolysis to remove the benzyl group without hydrolyzing the

internal lipid ester.
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Figure 2: Retrosynthetic workflow designed to preserve stereochemistry and prevent

polymerization.

Experimental Protocols
Phase 1: Synthesis of Benzyl 10(S)-Hydroxystearate
Note: If 10(S)-hydroxystearic acid is purchased commercially, skip to Step 1.2.

Step 1.1: Asymmetric Reduction (If starting from ketone)

Reagents: 10-oxostearic acid, RuCl (Noyori catalyst), Sodium Formate.

Protocol: Perform asymmetric transfer hydrogenation in water/methanol at 40°C.

Validation: Check enantiomeric excess (ee) via Chiral HPLC. Target >98% ee.

Step 1.2: Benzyl Protection To prevent the carboxylic acid tail from competing in the

esterification, we protect it as a benzyl ester.

Reagents: 10(S)-hydroxystearic acid (1.0 eq), Benzyl bromide (1.2 eq), Cs₂CO₃ (1.5 eq),

DMF (anhydrous).

Protocol:

Dissolve 10(S)-hydroxystearic acid in anhydrous DMF (0.1 M).
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Add Cs₂CO₃ and stir for 10 min.

Add Benzyl bromide dropwise at 0°C.

Warm to RT and stir for 12 hours.

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[3][4]

Checkpoint (Self-Validating): TLC (Hexane/EtOAc 8:2). The product (Rf ~0.6) should move

higher than the starting acid (Rf ~0.1).

Phase 2: The Coupling (Steglich Esterification)
This is the critical step. Moisture must be rigorously excluded to prevent hydrolysis of the

activated ester.

Reagents:

Benzyl 10(S)-hydroxystearate (1.0 eq) [Acceptor]

Palmitic Acid (1.2 eq) [Donor]

EDC·HCl (1.5 eq) [Coupling Agent]

DMAP (0.5 eq) [Catalyst]

Dichloromethane (DCM), anhydrous.

Protocol:

Dissolve Palmitic acid and Benzyl 10(S)-hydroxystearate in DCM (0.1 M) under Argon

atmosphere.

Add DMAP.

Cool mixture to 0°C.

Add EDC·HCl in one portion.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=1093&context=chem
http://orgsyn.org/demo.aspx?prep=v82p0157
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow to warm to RT and stir for 16–24 hours.

Purification (Intermediate): Flash chromatography (SiO₂).

Gradient: 0%

10% EtOAc in Hexanes.

Observation: The coupled product (Benzyl 10-PAHSA) is less polar than the free alcohol.

Phase 3: Global Deprotection & Final Isolation
Removing the benzyl group without cleaving the newly formed lipid ester requires mild

hydrogenolysis.

Reagents: Benzyl 10-PAHSA, Pd/C (10% w/w), H₂ gas (balloon), EtOAc/EtOH (1:1).

Protocol:

Dissolve intermediate in EtOAc/EtOH.

Add Pd/C catalyst (10% by mass of substrate).

Purge with Argon, then fill balloon with H₂.

Stir vigorously at RT for 4 hours.

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with EtOAc.

Concentrate in vacuo.

Purification & Characterization (Quality Control)
Crude FAHFAs often contain traces of free fatty acids (Palmitic acid) which can cause false

positives in biological assays. HPLC purification is mandatory.

HPLC Purification Protocol
System: Semi-preparative Reverse Phase HPLC (C18 column).
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Parameter Setting

Column
C18 (e.g., Agilent Zorbax or Phenomenex

Luna), 5µm, 250 x 10mm

Flow Rate 3.0 mL/min

Detection
ELSD (Evaporative Light Scattering) or CAD

(Charged Aerosol)

Solvent A Water + 0.1% Formic Acid

Solvent B Methanol + 0.1% Formic Acid

Gradient Table:

Time (min) % Solvent B Phase

0–2 80% Equilibration

| 2–20 | 80%

100% | Elution of Free Fatty Acids | | 20–35 | 100% | Elution of 10-PAHSA | | 35–40 | 80% | Re-
equilibration |

Note: 10-PAHSA typically elutes after free Palmitic acid due to increased hydrophobicity.

Analytical Validation (The "Trust" Metrics)
1. Mass Spectrometry (LC-MS/MS)

Mode: Negative Electrospray Ionization (ESI-).

Precursor Ion:m/z 537.5 [M-H]⁻.

Diagnostic Fragment:m/z 255.2 (Palmitate ion) upon collision-induced dissociation (CID).

This confirms the palmitic acid is the esterified tail.

2. Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃.[3]

Diagnostic Shift: The methine proton at C-10 (CH-O-CO-) is the key validator.

In free 10-OH stearic acid:

~3.6 ppm.

In 10-PAHSA:

4.8 – 4.9 ppm (multiplet).

Interpretation: If you do not see the shift to ~4.9 ppm, the coupling failed.

Handling and Storage
Storage: -20°C or -80°C.

Solvent: Store as a stock solution in Methyl Acetate or Ethanol. Avoid DMSO for long-term

storage due to hygroscopicity.

Stability: Stable for >1 year if kept anhydrous. Avoid repeated freeze-thaw cycles which can

induce hydrolysis.

References
Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-

diabetic and anti-inflammatory effects."[1] Cell, 159(2), 318-332.[2] Link

Nelson, A. T., et al. (2017). "Stereochemistry of endogenous palmitic acid ester of 9-

hydroxystearic acid and relevance of absolute configuration to regulation." Journal of the

American Chemical Society, 139(14), 4969-4972. Link

Parsons, W. H., et al. (2016).[5] "Practical Synthesis of Fatty Acid Esters of Hydroxy Fatty

Acids (FAHFAs)." The Journal of Organic Chemistry, 81(15), 6834–6839. Link

Cayman Chemical. "10-PAHSA Product Information." Cayman Chemical Product Insert. Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=1093&context=chem
https://www.caymanchem.com/product/19973/10-pahsa
https://www.researchgate.net/figure/The-synthesis-and-characterization-of-9-PAHSA-A-H-NMR-of-9-PAHSA-B-ESI-MS_fig2_356215232
https://www.caymanchem.com/product/19973/10-pahsa
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cell.com%2Fcell%2Ffulltext%2FS0092-8674(14)01239-5
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjacs.6b13268
https://pubmed.ncbi.nlm.nih.gov/26726924/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.6b01183
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F19566%2F10-pahsa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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